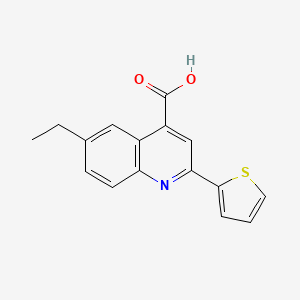

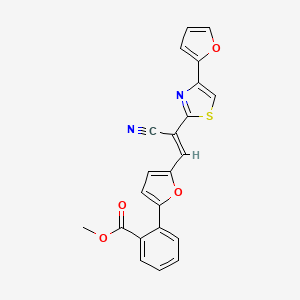

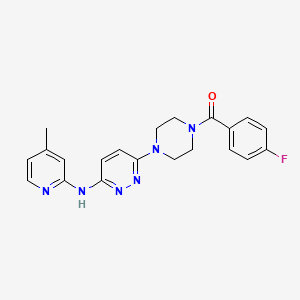

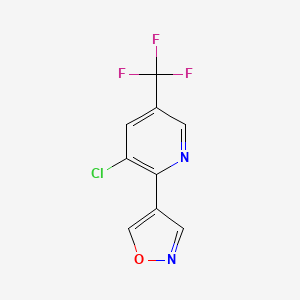

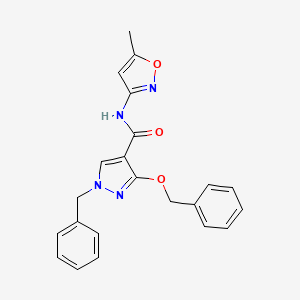

![molecular formula C13H10ClN3O B2378827 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide CAS No. 301194-08-1](/img/structure/B2378827.png)

3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

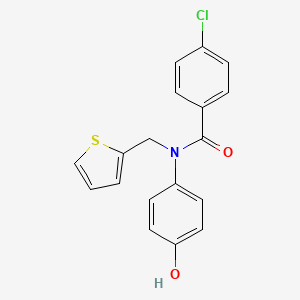

3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its unique physiochemical properties and potential applications in various fields. It has a molecular formula of C13H10ClN3O .

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been described in the literature . Nicotinaldehyde was added to a stirred suspension of 4-chlorobenzohydrazide in ethanol, and the mixture was heated under reflux for 1 hour. On cooling, the precipitated crude product was filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the title compound .Molecular Structure Analysis

The crystal structure of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 19.0933(2) Å, b = 23.0910(3) Å, c = 10.6831(2) Å, and β = 90.064(1)° .Wissenschaftliche Forschungsanwendungen

Spectroscopy and Dynamic Properties

- Configurational Dynamics : A derivative from 2-pyridinecarboxaldehyde, closely related to 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide, shows E/Z isomerization induced by ultraviolet radiation. This property is significant for potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Interaction with Proteins

- Protein Binding : A novel hydrazone, closely related to the compound , has been used as a chemical probe to investigate the interaction with serum albumin. This study aids in understanding the static quenching mechanism in protein-ligand interactions (Tian et al., 2012).

Fluorescence and Photoluminescence

- Blue Fluorescence in Zinc(II) Complexes : Two tridentate pyridinyl-hydrazone zinc(II) complexes exhibit intense blue fluorescence in the solid state due to the Aggregation-Induced Emission (AIE) effect. These properties make them promising as fluorophore dopants for blue emissive layers (Diana et al., 2019).

Sensing and Detection Applications

- Praseodymium(III) Microsensor : A highly selective and sensitive praseodymium(III) microsensor was developed using a derivative of this compound. It exhibits a Nernstian response in a wide concentration range, making it valuable for metal ion detection (Ganjali et al., 2007).

Eigenschaften

IUPAC Name |

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAILPIJQPUTRD-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

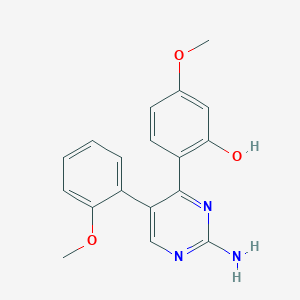

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)

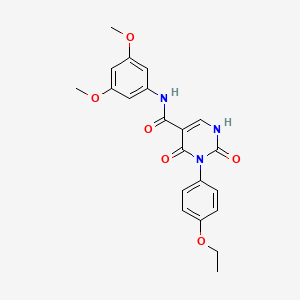

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)

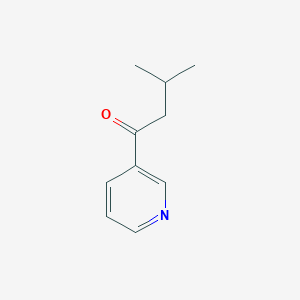

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)